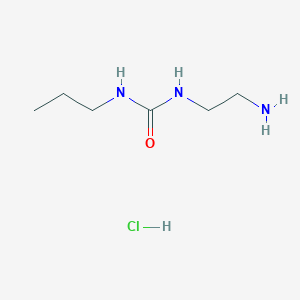
1-(2-Aminoethyl)-3-propylurea hydrochloride
Vue d'ensemble
Description
The compound “1-(2-Aminoethyl)-3-propylurea hydrochloride” is a hydrochloride salt of a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance the binding affinity of a drug to its target .
Molecular Structure Analysis
The molecular structure of “1-(2-Aminoethyl)-3-propylurea hydrochloride” would likely consist of a urea core, with a 2-aminoethyl group on one side and a propyl group on the other. The hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, including hydrolysis and reactions with various nucleophiles . The specific reactions that “1-(2-Aminoethyl)-3-propylurea hydrochloride” might undergo would depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Aminoethyl)-3-propylurea hydrochloride” would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the hydrochloride salt .Applications De Recherche Scientifique
Antihypertensive Applications
A study explored the antihypertensive properties of 1-(2-aminoethyl) derivatives, finding that some compounds in this class demonstrated potent oral antihypertensive activity in hypertensive rat models and renal hypertensive dogs. This suggests a potential application in managing hypertension (Tilley, Levitan, Kierstead, & Cohen, 1980).
Analgesic Properties
Research on 1-acyl-3-aminomethylureas, a related class of compounds, showed that some derivatives, such as 1-acetyl-3-piperidinomethylurea hydrochloride, exhibited analgesic effects, although with some undesirable side effects (Spielman & Richards, 1946).
Antibacterial Activities
A series of N-substituted thiourea derivatives were synthesized and tested for antibacterial properties. Some compounds exhibited significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Kalhor, Salehifar, & Nikokar, 2014).
Uterine Relaxant Activity
Some derivatives of 1-(2-aminoethyl) showed potent uterine relaxant activity, which could be relevant in the management of preterm labor (Viswanathan & Chaudhari, 2006).
Corrosion Inhibition
Compounds like 1-(2-aminoethyl)-2-oleylimidazoline, which share structural similarities with 1-(2-aminoethyl)-3-propylurea hydrochloride, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. This indicates potential industrial applications in corrosion prevention (Yadav, Behera, & Sharma, 2016).
Potential for Cardiac Dysrhythmia Treatment
Recainam hydrochloride, a propylurea compound, has been studied for its antidysrhythmic effects in cardiac patients, suggesting possible therapeutic applications for related compounds in treating cardiac arrhythmias (Hampton, Anastasiou-Nana, Nanas, Nappi, Capuzzi, & Anderson, 1987).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-propylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-2-4-8-6(10)9-5-3-7;/h2-5,7H2,1H3,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYZESBAFPHTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-propylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



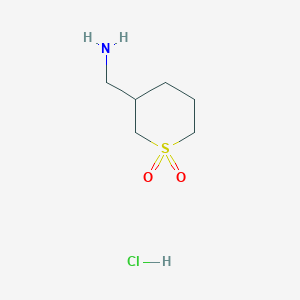
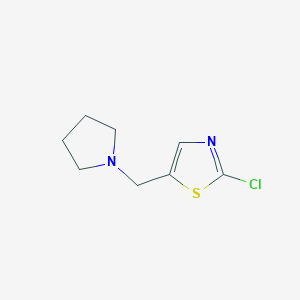
![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)
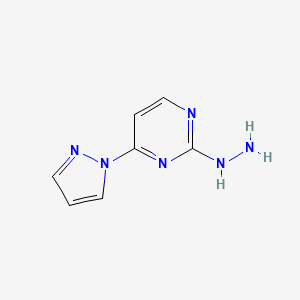
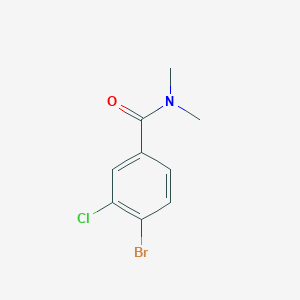
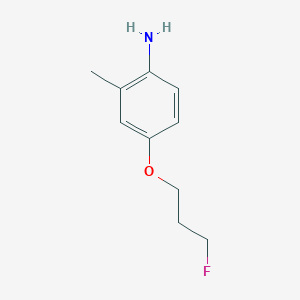
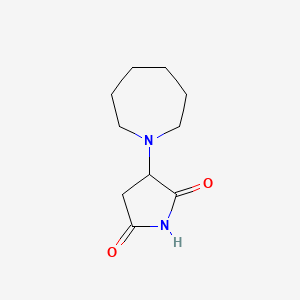
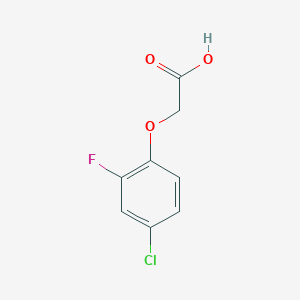

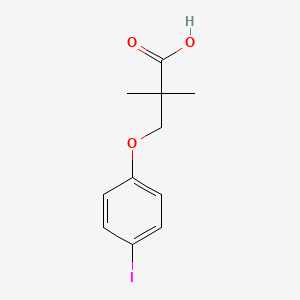
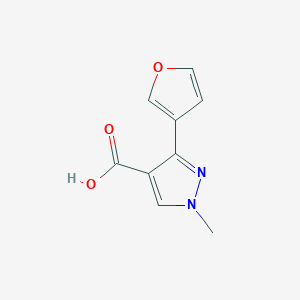
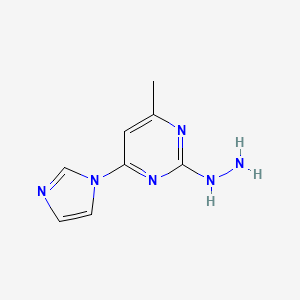

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)